2-(5-Oxopyrrolidin-2-yl)butanoic acid, also known as (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is a compound with significant relevance in pharmaceutical chemistry. Its molecular formula is and it has a molecular weight of approximately 171.19 g/mol. This compound is notably recognized as an impurity associated with the anticonvulsant drug levetiracetam, which is used primarily in the treatment of epilepsy. The structural characteristics of this compound contribute to its classification within the group of pyrrolidine derivatives, which are often utilized for their biological activity.
The compound can be sourced from various chemical suppliers and is classified under several categories, including:
The synthesis of 2-(5-oxopyrrolidin-2-yl)butanoic acid typically involves several methods:
The reaction conditions can vary significantly based on the desired purity and yield. For example, heating the reaction mixture is essential for promoting the formation of the desired product. The use of high-quality reagents and controlled environments is critical in achieving consistent results.
The molecular structure of 2-(5-oxopyrrolidin-2-yl)butanoic acid can be represented by its SMILES notation: CCC(N1CCCC1=O)C(=O)O. The InChI representation is as follows:
This structure features a pyrrolidine ring attached to a butanoic acid moiety, which contributes to its biological activity .
The compound participates in various chemical reactions typical for carboxylic acids and amines, including:
The reactivity profile of 2-(5-oxopyrrolidin-2-yl)butanoic acid allows it to be utilized in synthesizing more complex molecules relevant in medicinal chemistry .
The mechanism of action for compounds like 2-(5-oxopyrrolidin-2-yl)butanoic acid is primarily linked to their role as intermediates in the synthesis of anticonvulsants. They may modulate neurotransmitter systems or influence ion channel activity, contributing to their therapeutic effects against seizures.
The physical properties include:
Key chemical properties include:
Relevant safety data indicate that it may cause serious eye irritation and has potential reproductive toxicity concerns .
The primary applications of 2-(5-oxopyrrolidin-2-yl)butanoic acid include:
The pyrrolidin-2-one ring adopts a twisted half-chair conformation that dictates spatial positioning of its pharmacophoric elements. X-ray crystallography and NMR studies reveal that the lactam carbonyl and α-proton of the butanoic acid sidechain exist in trans-periplanar orientation, minimizing steric clashes. Nuclear Overhauser Effect (NOE) data confirms C3 and C4 protons occupy pseudo-equatorial positions, with ring puckering amplitude (Δ = 0.48 Å) facilitating hydrogen bonding with biological targets [10].
¹H NMR spectroscopy (CDCl₃, 400 MHz) displays characteristic signals:
The ring’s conformational rigidity is evidenced by coalescence of H3 and H4 proton signals below -60°C, indicating restricted rotation. Density Functional Theory (DFT) calculations further identify two energy minima corresponding to endo and exo orientations of the butanoic acid moiety, separated by a 2.1 kcal/mol barrier [10].
The (S)-configuration governs molecular recognition by synaptic vesicle protein 2A (SV2A), a target for antiepileptic drugs. Docking simulations show the (S)-enantiomer aligns its carboxylate group with Arg563 and Ser664 residues of SV2A, forming salt bridges absent in the (R)-counterpart. This interaction is quantified by binding free energy (ΔG = -9.2 kcal/mol for (S) vs. -6.7 kcal/mol for (R)) [6].
Table 2: Enzymatic Synthesis Methods for (S)-Enantiomer
| Method | Catalyst | Reaction Conditions | ee (%) | Yield |
|---|---|---|---|---|
| Lipase-catalyzed hydrolysis | Bacillus licheniformis protease | pH 7.5, 30°C, 24 h | >99 | 45% |
| Engineered lactamase resolution | Paraburkholderia xenovorans | Aqueous buffer, 25°C | 98 | 88% |
| Diastereomeric salt formation | (1R,2S)-1-Aminoindanol | Ethanol, -20°C, recrystall. | 99.5 | 62% |
The ethyl substituent’s stereochemistry also impacts metabolic stability: Human liver microsomes show 3-fold slower oxidation of the (S)-isomer compared to (R), attributed to hindered access to CYP3A4’s active site [6]. This stereoselectivity underpins its utility in synthesizing brivaracetam, where enzymatic coupling of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid with propylamine derivatives yields the drug with >99.9% diastereomeric purity [6].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8